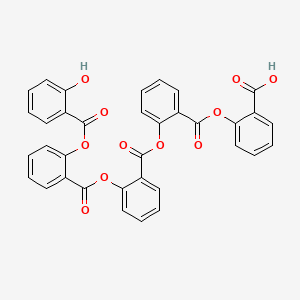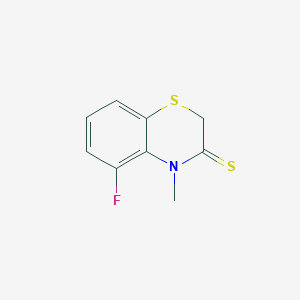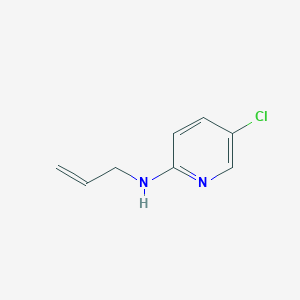![molecular formula C14H15FN2O2 B13406404 2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate CAS No. 960403-07-0](/img/structure/B13406404.png)
2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is a research chemical compound known for its utility in the preparation of etomidate derivatives, which are inhibitors of adrenal steroid 11β-hydroxylations . This compound is part of the imidazole family, which is a significant class of heterocyclic compounds widely used in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves multiple steps, typically starting with the preparation of the imidazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the cyclization of amido-nitriles can be employed to form disubstituted imidazoles under mild conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are used to investigate biological pathways involving adrenal steroids.
Industry: The compound can be used in the production of specialized chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves its role as an inhibitor of adrenal steroid 11β-hydroxylations . This inhibition occurs through the interaction of the compound with the enzyme responsible for this hydroxylation process, thereby blocking the production of certain adrenal steroids.
Comparison with Similar Compounds
Similar Compounds
Etomidate: A well-known anesthetic agent that also inhibits adrenal steroid 11β-hydroxylations.
Metomidate: Another compound used for imaging adrenal glands and studying adrenal steroid pathways.
Uniqueness
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is unique due to its specific structure, which allows it to be used in the synthesis of etomidate derivatives. Its fluorine atom provides distinct chemical properties that can be advantageous in various applications.
Properties
CAS No. |
960403-07-0 |
|---|---|
Molecular Formula |
C14H15FN2O2 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-fluoroethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-11(12-5-3-2-4-6-12)17-10-16-9-13(17)14(18)19-8-7-15/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
JYDPBIIFPAOXMK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)



![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)






